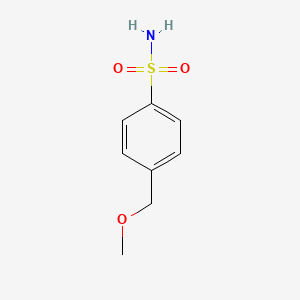

4-(Methoxymethyl)benzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(methoxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIGYPXUXUWBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426229-01-7 | |

| Record name | 4-(methoxymethyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorosulfonation and Sulfonamide Formation

- Chlorosulfonation is carried out by treating aromatic compounds with chlorosulfonic acid or sulfuryl chloride, typically at temperatures ranging from 0 to 100 °C, often optimized between 20-40 °C for selectivity.

- The resulting sulfonyl chloride intermediate is then reacted with ammonia or amines in solvents such as methylene chloride or toluene to form the sulfonamide.

- Catalytic amounts of N,N-dimethylformamide (DMF) can be used to enhance reaction rates and yields.

- Phosphorus pentachloride may be used to convert sulfonic acids to sulfonyl chlorides in inert solvents.

Introduction of Methoxymethyl Group

- The methoxymethyl substituent at the para position can be introduced either before or after sulfonamide formation.

- Commonly, a para-substituted benzene derivative bearing a hydroxymethyl group is methylated using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to yield the methoxymethyl group.

- Alternatively, selective alkylation of a para-hydroxymethyl benzene sulfonamide intermediate can be performed.

Data Table: Summary of Key Reaction Parameters for Sulfonamide Preparation

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 50-60 | Atmospheric | None (neat) | Produces nitrobenzene |

| Reduction | Sn/HCl or Fe/HCl | 0-50 | Atmospheric | Aqueous | Converts nitrobenzene to aniline |

| Acetylation | Acetic anhydride | 20-40 | Atmospheric | Aqueous or organic | Protects amine group |

| Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 | 0-40 | Atmospheric | Chlorobenzene, toluene | Introduces sulfonyl chloride |

| Sulfonyl chloride to sulfonamide | NH3 or amine | 20-90 | Atmospheric | Methylene chloride, toluene | Forms sulfonamide |

| Methoxymethyl introduction | Methyl iodide or dimethyl sulfate + base | 20-60 | Atmospheric | Organic solvents | Alkylation of hydroxymethyl group |

| High-pressure substitution (analogous) | Hydrazine hydrate + p-chlorobenzenesulfonamide | 120-125 | 0.8-1.2 | None (autoclave) | Yields hydrazine sulfonamide; industrially scalable |

Research Findings and Industrial Considerations

- The high-pressure hydrazine substitution method described for 4-hydrazinobenzene-1-sulfonamide hydrochloride highlights the advantage of using excess nucleophile and elevated temperature/pressure to improve yield and purity while maintaining moderate equipment requirements.

- The use of catalytic DMF in chlorosulfonation and sulfonamide formation enhances reaction rates, supporting process efficiency.

- The choice of solvent is critical; chlorinated solvents such as methylene chloride and chlorobenzene provide good solubility and reaction control for sulfonyl chloride intermediates.

- The stepwise functionalization approach (first forming sulfonamide, then introducing methoxymethyl group) allows for better control of regioselectivity and product purity.

- Industrial synthesis favors methods that minimize by-products such as diazonium salts, which are unstable and reduce yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(Methoxymethyl)benzenesulfonic acid.

Reduction: Formation of 4-(Methoxymethyl)benzenamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- The methoxymethyl group (-CH₂OCH₃) balances lipophilicity and solubility better than the polar -OH group in 4-(1-hydroxyethyl)benzene-1-sulfonamide .

- Compared to the reactive -CH₂Br group in 4-(bromomethyl)benzenesulfonamide , the methoxymethyl substituent is chemically stable, making it more suitable for pharmaceutical applications.

Biologische Aktivität

4-(Methoxymethyl)benzene-1-sulfonamide, an organic compound with the molecular formula C8H11NO3S, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antitumor applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and case studies.

- Molecular Formula: C8H11NO3S

- Molecular Weight: 201.25 g/mol

- CAS Number: 1426229-01-7

The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.

The primary mechanism of action for this compound is believed to involve the inhibition of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to antimicrobial effects. Additionally, there are indications that this compound may also influence cellular pathways related to apoptosis and DNA damage repair mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's structure allows it to penetrate bacterial cells effectively, enhancing its activity.

Antitumor Activity

Recent studies have explored the antitumor potential of sulfonamide derivatives, including this compound. In vitro assays demonstrated that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis. For instance, a study reported that compounds with similar structures showed cytotoxic effects on pancreatic cancer cells, indicating a possible therapeutic role for this compound in oncology .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various sulfonamide derivatives, this compound was found to be more effective than traditional antibiotics against multi-drug resistant strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower compared to other tested compounds .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | E. coli |

| Traditional Antibiotic | 32 | E. coli |

| 4-Amino-benzenesulfonamide | 16 | Staphylococcus aureus |

Study 2: Antitumor Activity in Cell Lines

A study focused on the effects of various sulfonamides on cancer cell lines revealed that this compound induced significant apoptosis in MIA PaCa-2 pancreatic cancer cells. The IC50 value was determined to be approximately 0.58 µM, indicating potent antitumor activity .

Q & A

Q. What methodologies assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : UV irradiation (λ=254 nm) in aqueous solutions identifies hydroxylated byproducts via LC-MS.

- Soil Microcosm Experiments : Monitor half-life (t=14 days) under aerobic conditions using -labeled compound.

- QSAR Predictions : EPI Suite estimates biodegradability (BIOWIN3=0.2; persistent in the environment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.